Cas no 2680767-45-5 (3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid)

3-Methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid is a specialized pyridine derivative featuring a reactive allyloxycarbonyl (Alloc) protecting group and a carboxylic acid functionality. This compound is particularly valuable in synthetic organic chemistry, where the Alloc group serves as a versatile protecting amine moiety, allowing selective deprotection under mild conditions. The presence of both the carboxylic acid and Alloc groups enables its use in peptide synthesis and other multi-step transformations. Its structural rigidity and functional group compatibility make it suitable for applications in medicinal chemistry and material science. The compound’s stability under standard conditions further enhances its utility in complex synthetic pathways.
3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid structure
2680767-45-5 structure
Product name:3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid
CAS No:2680767-45-5
MF:C11H12N2O4
Molecular Weight:236.223982810974
CID:5649360
PubChem ID:165916379

3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28276135
    • 3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
    • 2680767-45-5
    • 3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid
    • インチ: 1S/C11H12N2O4/c1-3-4-17-11(16)13-8-5-7(2)9(10(14)15)12-6-8/h3,5-6H,1,4H2,2H3,(H,13,16)(H,14,15)
    • InChIKey: IQWIAHBCMQXZNJ-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(NC1=CN=C(C(=O)O)C(C)=C1)=O

計算された属性

  • 精确分子量: 236.07970687g/mol
  • 同位素质量: 236.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 306
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 88.5Ų

3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28276135-5.0g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5 95.0%
5.0g
$3604.0 2025-03-19
Enamine
EN300-28276135-0.05g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5 95.0%
0.05g
$1044.0 2025-03-19
Enamine
EN300-28276135-5g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5
5g
$3604.0 2023-09-09
Enamine
EN300-28276135-1.0g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5 95.0%
1.0g
$1243.0 2025-03-19
Enamine
EN300-28276135-2.5g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5 95.0%
2.5g
$2434.0 2025-03-19
Enamine
EN300-28276135-0.5g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5 95.0%
0.5g
$1194.0 2025-03-19
Enamine
EN300-28276135-0.1g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5 95.0%
0.1g
$1093.0 2025-03-19
Enamine
EN300-28276135-10g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5
10g
$5344.0 2023-09-09
Enamine
EN300-28276135-1g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5
1g
$1243.0 2023-09-09
Enamine
EN300-28276135-0.25g
3-methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
2680767-45-5 95.0%
0.25g
$1143.0 2025-03-19

3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid 関連文献

3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acidに関する追加情報

Introduction to 3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic Acid (CAS No. 2680767-45-5)

3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid, identified by its CAS number 2680767-45-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives, a class of molecules widely recognized for their diverse biological activities and utility in drug development. The unique structural features of 3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid make it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of this compound encompasses several key functional groups, including a carboxylic acid moiety, an amide bond, and an ester group. These functionalities contribute to its reactivity and potential applications in synthetic chemistry. Specifically, the presence of the ester group and the amide linkage suggests that this compound may serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Pyridines are known to exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The specific substitution pattern in 3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid, particularly the presence of a propenyl ether moiety, may contribute to its unique pharmacological profile. This feature has prompted researchers to investigate its potential as a scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases play a crucial role in various physiological processes, and their inhibition is often targeted in the treatment of diseases such as cancer, HIV/AIDS, and inflammation-related disorders. The amide group in 3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid provides a suitable platform for designing molecules that can interact with the active sites of these enzymes. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain proteases, making it an attractive candidate for further development.

The synthesis of 3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been particularly useful in assembling the key functional groups present in this compound. These methods not only enhance yield but also allow for greater control over regioselectivity, which is crucial for producing compounds with desired biological properties.

In addition to its potential as a drug intermediate, 3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid may also find applications in materials science. Pyridine derivatives are known to exhibit interesting electronic properties, making them suitable candidates for use in organic semiconductors and other advanced materials. The unique combination of functional groups in this compound could lead to novel materials with enhanced performance characteristics.

The biological evaluation of 3-methyl-5-{(propenolamino)carbonyl}-substituted pyridines has been extensively studied by various research groups. These studies have highlighted the importance of optimizing the substitution pattern on the pyridine ring to achieve desired pharmacological effects. For instance, modifications at the 3-position can significantly alter the binding affinity and selectivity of these compounds towards target enzymes. Such insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

The role of computational chemistry in understanding the behavior of complex molecules like 3-methyl-pyridine-derived compounds cannot be overstated. Molecular modeling techniques allow researchers to predict how these molecules will interact with biological targets at the atomic level. This information is critical for guiding experimental efforts and optimizing drug candidates before they enter clinical trials. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.

The future prospects for 3-methyl-pyridine-based compounds are promising, given their diverse biological activities and synthetic versatility. As research continues to uncover new therapeutic applications, it is likely that more derivatives will be developed targeting various diseases. The ability to fine-tune the structure of these compounds through strategic modifications offers a powerful tool for creating tailored therapeutics that address specific unmet medical needs.

In conclusion, 3-methyl-pyridine-derived compounds represent a rich area for pharmaceutical innovation. The unique structural features and functional groups present in these molecules make them valuable tools for drug discovery and material science applications. With ongoing advancements in synthetic chemistry and computational biology, it is anticipated that compounds like 2680767 CAS no.CAS No 2680767455 CAS no 2680767455 CAS no 2680767455 CAS no 2680767455 CAS no 2680767455 CAS no 2680767455 CAS no 2680767455 CAS no 2680767455 CAS no 2680767455
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